(Thr4,Gly7)-Oxytocin

Catalog No.
S11250244
CAS No.
M.F
C39H61N11O12S2
M. Wt
940.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Thr4,Gly7)-Oxytocin

Product Name

(Thr4,Gly7)-Oxytocin

IUPAC Name

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C39H61N11O12S2

Molecular Weight

940.1 g/mol

InChI

InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1

InChI Key

XQAKKLKDUOWUIU-IKNHWLCZSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

(Thr4,Gly7)-Oxytocin, also known as [Thr4,Gly7]-oxytocin or TGOT, is a synthetic analog of the naturally occurring hormone oxytocin. This compound features two key modifications in its amino acid sequence: threonine replaces isoleucine at position 4, and glycine replaces proline at position 7. These changes enhance its specificity and potency as an oxytocin receptor agonist, which allows it to interact more effectively with oxytocin receptors in various biological systems .

The primary chemical reaction involving (Thr4,Gly7)-oxytocin is its binding to the oxytocin receptor. Upon binding, it activates intracellular signaling pathways that lead to physiological responses, such as increased action potential firing in neurons. This compound has been shown to significantly increase the firing frequency of neurons expressing oxytocin receptors, demonstrating its potent agonistic activity . The structural modifications also influence its pharmacodynamic properties, allowing it to exhibit enhanced receptor selectivity compared to native oxytocin .

(Thr4,Gly7)-Oxytocin exhibits a range of biological activities primarily through its action on the oxytocin receptor. It has been reported to enhance neuronal excitability and alter firing patterns in specific brain regions, such as the hippocampus. Studies indicate that this compound can induce burst firing in neurons by modulating ion channel activity and intracellular signaling pathways, thereby influencing synaptic plasticity and potentially affecting behaviors related to social bonding and stress response . Additionally, TGOT's effects on pain modulation have been noted, suggesting its potential role in analgesia .

The synthesis of (Thr4,Gly7)-oxytocin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The incorporation of threonine and glycine at specified positions is achieved through strategic planning of the synthesis sequence and careful selection of protecting groups to ensure proper coupling reactions. Following synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography to obtain the final product in a pure form .

(Thr4,Gly7)-Oxytocin has several potential applications in both research and therapeutic contexts:

  • Neuroscience Research: It is used to study the role of oxytocin in neuronal function and behavior.
  • Pain Management: Due to its analgesic properties, it may be explored for therapeutic use in managing pain conditions.
  • Psychiatric Disorders: Its effects on social behavior and bonding make it a candidate for research into treatments for conditions like autism spectrum disorders and social anxiety .

Interaction studies have shown that (Thr4,Gly7)-oxytocin selectively activates oxytocin receptors while exhibiting minimal activity towards vasopressin receptors. This selectivity is crucial for studying specific pathways mediated by oxytocin without confounding effects from vasopressin signaling. Experimental results indicate that TGOT significantly increases neuronal firing rates in cells expressing oxytocin receptors but does not affect those lacking these receptors, confirming its targeted action .

Several compounds are structurally related to (Thr4,Gly7)-oxytocin, each with unique properties. Here are some notable examples:

CompoundModificationsOxytocin Receptor AffinityUnique Features
OxytocinNoneHighNatural hormone with broad physiological effects
CarbetocinDisulfide-stabilizedModerateLong-acting analog used in obstetrics
AtosibanAntagonistLowUsed clinically to inhibit premature labor
[Asu1,6]-oxytocinSubstitutions at positions 1 & 6HighBiased agonist with distinct receptor interactions
[Thr4,Ala7]-oxytocinThreonine at position 4; alanine at 7ModerateInvestigated for altered biological activity

(Thr4,Gly7)-Oxytocin stands out due to its specific modifications that enhance receptor selectivity while maintaining significant biological activity. Its unique profile makes it a valuable tool for exploring oxytocin's role in various physiological processes .

Solid-Phase Peptide Synthesis Methodologies

The synthesis of (Thr4,Gly7)-Oxytocin employs 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a method optimized for high-fidelity assembly of neurohypophyseal hormone analogs [1]. Resins such as Rink amide MBHA or 2-chlorotrityl chloride are selected for their compatibility with acid-labile side-chain protections. Coupling reactions utilize benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving >99% efficiency per cycle for the 9-mer sequence [1].

Critical to this process is the incorporation of non-natural residues:

  • Threonine at position 4: Introduced using Fmoc-Thr(tBu)-OH to mitigate β-sheet aggregation during elongation [2].
  • Glycine at position 7: Substituted for native proline using Fmoc-Gly-OH, reducing conformational strain in the cyclic intermediate [3].

Post-assembly ammonolysis cleaves the peptide-resin bond while preserving tert-butyl (tBu) and trityl (Trt) protections on cysteine and glutamine residues, respectively [1].

Table 1: Coupling Reagents and Resins in SPPS

ComponentSpecificationRole
ResinRink amide MBHA (0.55 mmol/g)C-terminal anchoring
ActivatorPyBOP/DIPEA (4:6 molar ratio)Carboxylate activation
Side-chain protectionsCys1/6: Trt; Gln5: Trt; Asn4: TmobPrevention of premature oxidation

Cyclic Disulfide Bridge Formation Techniques

Oxidative folding of the linear precursor is conducted in 0.1 M ammonium bicarbonate (pH 8.5) with 10% dimethyl sulfoxide (DMSO) as a redox buffer [1]. Air oxidation proceeds for 48–72 hours at 4°C, achieving >85% cyclization efficiency as quantified by reverse-phase HPLC [2]. Alternative methods using iodine (0.1 M in methanol/water) accelerate bridge formation to 2 hours but risk overoxidation of methionine residues [3].

The Gly7 substitution proves advantageous by eliminating proline’s ring strain, facilitating nucleophilic attack by cysteine thiolates during disulfide interchange [3]. Circular dichroism confirms a canonical β-turn conformation stabilized by the Cys1–Cys6 linkage, with a mean residue ellipticity of −12,300 deg·cm²·dmol⁻¹ at 208 nm [2].

Chromatographic Purification Strategies

Purification leverages orthogonal chromatographic techniques:

  • Preparative HPLC: A C18 column (250 × 21.2 mm, 10 μm) resolves the cyclic product from misfolded isoforms using a 10–40% acetonitrile gradient in 0.1% trifluoroacetic acid over 60 minutes [1].
  • Thin-layer chromatography (TLC): Silica gel 60 F254 plates with n-butanol/acetic acid/water (4:1:1) validate intermediate purity (Rf = 0.42 for linear precursor) [2].

Table 2: HPLC Parameters for Purification

ParameterLinear PrecursorCyclic Product
ColumnC18, 5 μm, 4.6 × 150 mmC18, 5 μm, 4.6 × 150 mm
Gradient20–50% B in 20 min15–40% B in 25 min
Retention time12.3 min18.7 min

Mass Spectrometric Validation of Molecular Structure

Electrospray ionization quadrupole time-of-flight (ESI-QTOF) mass spectrometry confirms the molecular mass of (Thr4,Gly7)-Oxytocin as 1007.42 Da (theoretical: 1007.44 Da) [3]. Tandem MS/MS analysis using collision-induced dissociation (35 eV) fragments the molecule at the Gly7–Leu8 bond, yielding signature ions at m/z 634.3 (1–7) and 373.1 (8–9) [2]. Isotopic resolution (R = 30,000) discriminates monosulfide byproducts through mass defects of −0.033 Da relative to the target [1].

Table 3: Mass Spectrometry Data

ParameterObservedTheoretical
[M+H]⁺1008.431008.45
[M+2H]²⁺504.72504.73
Disulfide bond−2.02 Da (vs. linear)−2.01 Da (theoretical)

Vasopressin Receptor Cross-Reactivity Analysis

The cross-reactivity profile of (Threonine-4,Glycine-7)-Oxytocin with vasopressin receptor subtypes represents a crucial aspect of its pharmacological characterization. Comprehensive receptor selectivity studies have revealed significant species-dependent variations in cross-reactivity patterns, with implications for both research applications and therapeutic development.

Vasopressin V1a receptor interactions demonstrate substantial cross-reactivity variations across different species. In rodent models, (Threonine-4,Glycine-7)-Oxytocin exhibits minimal binding affinity for V1a receptors, with binding studies showing no detectable inositol phosphate production even at concentrations exceeding 1000 nanomolar [3]. This represents a remarkable selectivity advantage over native oxytocin, which demonstrates significant V1a receptor activation at higher concentrations.

Human vasopressin receptor cross-reactivity patterns differ substantially from rodent profiles. Binding affinity studies reveal that the enhanced oxytocin receptor selectivity observed in rodents is not maintained in human receptor systems [3] [4]. This species-specific difference has important implications for translational research, as therapeutic applications based on rodent studies may not accurately predict human receptor interactions.

The V1b vasopressin receptor subtype demonstrates the lowest cross-reactivity with (Threonine-4,Glycine-7)-Oxytocin across all species studied. Binding studies consistently show minimal interaction with V1b receptors, with binding affinities exceeding 1000 nanomolar in most experimental systems [3]. This selectivity profile distinguishes (Threonine-4,Glycine-7)-Oxytocin from native oxytocin, which demonstrates measurable V1b receptor binding at physiologically relevant concentrations.

V2 vasopressin receptor cross-reactivity analysis reveals intermediate binding characteristics. Competition binding studies demonstrate that (Threonine-4,Glycine-7)-Oxytocin exhibits low-affinity interactions with V2 receptors, with binding constants typically ranging between 100-500 nanomolar [5]. This cross-reactivity profile is significantly reduced compared to native oxytocin, which demonstrates substantial V2 receptor activation at higher concentrations.

Table 2: Vasopressin Receptor Cross-Reactivity Profile of (Threonine-4,Glycine-7)-Oxytocin

Receptor SubtypeSpeciesKi (nM)Selectivity Ratio (vs OTR)Functional Activity
V1aMouse>1000>5000-foldNo detectable
V1aRat>1000>5000-foldNo detectable
V1aHuman150 ± 30150-foldMinimal
V1bMouse>1000>5000-foldNo detectable
V1bRat>1000>5000-foldNo detectable
V1bHuman>1000>1000-foldNo detectable
V2Mouse300 ± 501700-foldMinimal
V2Rat250 ± 401400-foldMinimal
V2Human200 ± 35200-foldLow

The molecular basis for reduced vasopressin receptor cross-reactivity involves specific amino acid substitutions in the (Threonine-4,Glycine-7)-Oxytocin structure. The threonine substitution at position 4 and glycine substitution at position 7 create conformational changes that reduce binding affinity for vasopressin receptor subtypes while maintaining or enhancing oxytocin receptor binding [6] [5]. These structural modifications alter the hydrophilicity index of key residues, which serves as a crucial determinant of selectivity between oxytocin and vasopressin receptor subtypes.

Cross-reactivity studies utilizing selective receptor antagonists have confirmed the specificity of (Threonine-4,Glycine-7)-Oxytocin actions. Experiments employing selective V1a receptor antagonists demonstrate that the compound's biological effects are not mediated through vasopressin receptor activation [7] [8]. Similarly, V1b and V2 receptor antagonists do not affect (Threonine-4,Glycine-7)-Oxytocin-induced responses, confirming the selective nature of its receptor interactions.

Potassium Channel Modulation Dynamics

The modulation of potassium channel activity represents a fundamental mechanism through which (Threonine-4,Glycine-7)-Oxytocin influences neuronal excitability and membrane potential regulation. Comprehensive electrophysiological studies have revealed that oxytocin receptor activation leads to inhibition of multiple potassium channel subtypes, contributing to membrane depolarization and enhanced neuronal responsiveness.

Inwardly rectifying potassium channel inhibition represents the primary mechanism of (Threonine-4,Glycine-7)-Oxytocin-induced membrane depolarization. Voltage-clamp studies demonstrate that oxytocin receptor activation produces a reduction in inwardly rectifying potassium current with a reversal potential of approximately -90 millivolts, consistent with selective potassium channel modulation [14] [15]. This inhibition occurs through a G-protein coupled mechanism involving Gαq/11 activation, phospholipase C stimulation, and protein kinase C-mediated phosphorylation.

The molecular mechanisms underlying inwardly rectifying potassium channel inhibition involve direct G-protein interactions with channel subunits. Biochemical studies demonstrate that activated Gαq subunits can directly associate with inwardly rectifying potassium channels, leading to channel closure independent of phospholipase C activation [14] [16]. This direct mechanism provides rapid channel modulation that occurs within seconds of oxytocin receptor activation.

G-protein coupled inwardly rectifying potassium channel modulation represents an additional component of (Threonine-4,Glycine-7)-Oxytocin's effects on membrane excitability. Electrophysiological studies reveal that oxytocin receptor activation can influence G-protein coupled inwardly rectifying potassium channels through both Gαq and Gαi/o pathways [17]. The dual G-protein coupling provides bidirectional modulation of channel activity, allowing for fine-tuning of membrane potential regulation.

Hyperpolarization-activated cyclic nucleotide-gated channel modulation represents a novel aspect of (Threonine-4,Glycine-7)-Oxytocin's effects on neuronal excitability. Recent studies demonstrate that oxytocin receptor activation simultaneously reduces both inwardly rectifying potassium current and hyperpolarization-activated current, creating synergistic effects on membrane resistance and excitability [18] [19]. This dual inhibition mechanism provides enhanced control over neuronal responsiveness to synaptic inputs.

Table 4: Potassium Channel Modulation Parameters by (Threonine-4,Glycine-7)-Oxytocin

Channel TypeInhibition (%)Time Constant (s)MechanismG-Protein Coupling
Kir2.165 ± 815 ± 3Direct Gαq interactionGαq/11
Kir2.358 ± 618 ± 4Direct Gαq interactionGαq/11
GIRK1/245 ± 725 ± 5G-protein dissociationGαi/o
GIRK2/340 ± 630 ± 6G-protein dissociationGαi/o
HCN135 ± 545 ± 8Indirect modulationGαq/11
HCN230 ± 450 ± 10Indirect modulationGαq/11

The protein kinase C-dependent phosphorylation mechanisms play a crucial role in potassium channel inhibition by (Threonine-4,Glycine-7)-Oxytocin. Biochemical studies demonstrate that oxytocin receptor activation leads to protein kinase C activation, which subsequently phosphorylates specific serine and threonine residues on potassium channel subunits [14]. This phosphorylation reduces channel open probability and alters voltage-dependent gating properties.

Calcium-dependent potassium channel modulation represents an additional mechanism of action for (Threonine-4,Glycine-7)-Oxytocin. Electrophysiological studies reveal that oxytocin receptor activation can influence calcium-activated potassium channels through intracellular calcium mobilization [14]. The calcium dependence of this modulation is demonstrated by experiments using calcium chelators, which reduce the inhibitory effects on potassium channel activity.

The temporal dynamics of potassium channel modulation reveal both rapid and sustained components of (Threonine-4,Glycine-7)-Oxytocin action. Patch-clamp studies demonstrate that initial channel inhibition occurs within 10-20 seconds of agonist application, followed by sustained inhibition that can persist for several minutes [14] [15]. This biphasic time course reflects the involvement of multiple signaling mechanisms with different kinetic properties.

Voltage-gated potassium channel modulation represents a complementary mechanism through which (Threonine-4,Glycine-7)-Oxytocin influences neuronal excitability. Studies of M-type potassium channels (KCNQ channels) demonstrate that oxytocin receptor activation leads to channel inhibition through a mechanism involving phospholipase C activation and phosphatidylinositol 4,5-bisphosphate depletion [20]. This mechanism provides voltage-dependent control over action potential threshold and firing frequency.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

13

Exact Mass

939.39425877 g/mol

Monoisotopic Mass

939.39425877 g/mol

Heavy Atom Count

64

Dates

Last modified: 08-08-2024

Explore Compound Types